Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900357
InChI: InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3
SMILES:
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34 g/mol

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15900357

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
IUPAC Name butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3
Standard InChI Key ZOMHOKDNOXGNJI-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 5-cyanopyridin-2-yl moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic modifications, while the electron-deficient cyanopyridine moiety facilitates π-π stacking interactions in biological systems. The compound’s SMILES string, CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N, and InChIKey, CUKYCLGXUNOINC-UHFFFAOYSA-N, provide unambiguous identifiers for database searches.

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-5-cyanopyridine and tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–90°C for 1–2 hours, achieving yields exceeding 70% after purification .

Reaction Conditions

  • Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 80–90°C

  • Time: 1–2 hours

Industrial production scales this method using continuous flow reactors to improve efficiency and safety.

Key Synthetic Intermediates

The tert-butyl carbamate group is introduced early in the synthesis to protect the piperazine nitrogen, preventing unwanted side reactions during subsequent functionalization. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free piperazine intermediate, which can be further alkylated or acylated .

Reactivity and Functionalization

Oxidation and Reduction

The cyanopyridine group undergoes selective reduction using lithium aluminum hydride (LiAlH₄) to form the corresponding amine, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a precursor for anticancer agents . Conversely, oxidation with hydrogen peroxide (H₂O₂) converts the nitrile to a carboxylic acid, enabling conjugation with biomolecules.

Nucleophilic Substitution

The electron-deficient pyridine ring participates in nucleophilic substitution reactions. For example, treatment with alkyl halides replaces the chlorine atom in related compounds (e.g., tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate) with alkoxy or amino groups .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate potent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ of 0.126 μM, outperforming 5-fluorouracil (IC₅₀ = 11.73 μM). The compound inhibits metastasis in BALB/c nude mouse models, reducing lung metastatic nodules by 60% compared to controls.

Table 1: Anticancer Activity of tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

ParameterValue
IC₅₀ (MDA-MB-231)0.126 μM
Selectivity Index>100 (vs. normal cells)
Metastasis Inhibition60% reduction in nodules

Matrix Metalloproteinase Inhibition

The compound suppresses MMP-2 and MMP-9 activity at nanomolar concentrations, disrupting extracellular matrix remodeling and angiogenesis in tumors. This dual inhibition mechanism positions it as a candidate for combination therapies with chemotherapeutic agents.

Pharmacokinetic Profile

  • Oral Bioavailability: 31.8% in rodent models, suitable for oral dosing.

  • Clearance Rate: 82.7 mL/h/kg, indicating moderate hepatic metabolism.

  • Half-Life: 4.2 hours, supporting twice-daily administration regimens.

Comparative Analysis with Analogues

Structural Analogues

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: The amine derivative exhibits lower cytotoxicity (IC₅₀ = 2.5 μM) but higher aqueous solubility, making it preferable for formulation .

  • tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate: Chlorine substitution reduces metabolic stability, limiting its therapeutic utility .

Functional Group Impact

The cyano group’s electron-withdrawing nature enhances binding affinity to hydrophobic enzyme pockets compared to electron-donating groups like amines. This property correlates with the parent compound’s superior anticancer activity .

Applications in Drug Development

The compound serves as a building block for kinase inhibitors and PARP antagonists. For example, coupling with benzothiazole fragments yields derivatives with nanomolar potency against EGFR mutants. Its modular synthesis allows rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator